(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride

Chiral resolution Asymmetric synthesis Stereochemical purity

This single (R)-enantiomer eliminates the stereochemical ambiguity of racemic mixtures, delivering reproducible outcomes in asymmetric synthesis, chiral resolution, and SAR studies. The 3-nitrophenyl group provides a versatile synthetic handle (reduction, substitution), while the hydrochloride salt ensures optimal solubility and stability. At ≥95% purity, it serves as a reliable chiral building block for pharmaceutical R&D. Its defined stereochemistry simplifies purification and improves yield of desired stereoisomers, making it indispensable for stereocontrolled transformations.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 1423015-67-1
Cat. No. B1431801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride
CAS1423015-67-1
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m1./s1
InChIKeyDOUHSTOUMBJFNC-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(3-Nitrophenyl)propan-1-amine Hydrochloride (CAS 1423015-67-1): Chiral Amine Building Block for Asymmetric Synthesis and Pharmaceutical Research


(1R)-1-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS 1423015-67-1) is a chiral phenethylamine derivative with the molecular formula C9H13ClN2O2 and molecular weight 216.66 . The compound exists as a single (R)-configured enantiomer with a specific optical rotation and features a 3-nitrophenyl substituent that provides a reactive handle for further functionalization [1]. It is commercially available as a hydrochloride salt with a typical purity specification of 95% and is supplied as a powder . The compound is recognized as a chiral building block in pharmaceutical research and fine chemical synthesis, with its defined stereochemistry enabling stereocontrolled downstream transformations [1].

Why the (R)-Enantiomer of 1-(3-Nitrophenyl)propan-1-amine Cannot Be Replaced by Its (S)-Counterpart or Racemic Mixture in Stereospecific Applications


The compound exists as two non-superimposable enantiomers: the target (R)-enantiomer (CAS 1423015-67-1) and the (S)-enantiomer (CAS 873893-97-1), which are distinct chemical entities with separate CAS registry numbers, different stereochemical descriptors, and non-identical InChI keys . In stereospecific synthetic routes or biological interaction studies, these enantiomers cannot be interchanged without altering the stereochemical outcome or biological readout [1]. The racemic mixture (CAS 138133-58-1, free base; CAS not available for racemic HCl) represents a 1:1 composite that introduces stereochemical ambiguity in any downstream transformation . For applications requiring defined stereochemistry—such as asymmetric catalysis, chiral resolution studies, or structure-activity relationship (SAR) investigations—only the single-enantiomer form provides interpretable and reproducible results.

(1R)-1-(3-Nitrophenyl)propan-1-amine Hydrochloride: Quantitative Comparator Evidence Guide for Procurement Decisions


Enantiomeric Purity Specification vs. Racemic Mixture: Absolute Stereochemical Definition

The (R)-enantiomer hydrochloride (CAS 1423015-67-1) is supplied as a single stereoisomer with a defined absolute configuration at the chiral center (C1), whereas the racemic free base (CAS 138133-58-1) contains an equimolar mixture of (R)- and (S)-enantiomers with no net optical activity . The (R)-enantiomer exhibits a specific InChI Key (DOUHSTOUMBJFNC-SBSPUUFOSA-N) that encodes the (R)-configuration, which differs from that of the (S)-enantiomer (DOUHSTOUMBJFNC-FVGYRXGTSA-N) and is absent from the racemic mixture's chemical description .

Chiral resolution Asymmetric synthesis Stereochemical purity

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Solubility and Handling

The target compound is provided as the hydrochloride salt (C9H13ClN2O2, MW 216.66), whereas the parent free base (C9H12N2O2, MW 180.20) lacks the chloride counterion . The hydrochloride salt form is documented to enhance stability and solubility in polar solvents compared to the neutral free amine .

Salt selection Formulation Solubility enhancement

Melting Point Differentiation vs. (S)-Enantiomer Hydrochloride

The (S)-enantiomer hydrochloride (CAS 873893-97-1) has a reported melting point of 231-232°C . Melting point data for the (R)-enantiomer hydrochloride is not consistently reported across commercial sources , which may reflect differences in crystalline packing, hydration state, or residual solvent content between the two enantiomeric salt forms.

Thermal analysis Solid-state characterization Enantiomer differentiation

Primary Research and Industrial Application Scenarios for (1R)-1-(3-Nitrophenyl)propan-1-amine Hydrochloride Based on Documented Evidence


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The compound's defined (R)-stereochemistry at the benzylic amine position enables its use as a chiral scaffold in the construction of stereochemically complex drug candidates [1]. Unlike the racemic mixture, which would produce a 1:1 mixture of diastereomers in any subsequent stereoselective transformation, the single (R)-enantiomer yields a single stereochemical outcome, simplifying purification and improving yield of the desired stereoisomer [2].

Substrate for Enantioselective Biocatalysis Using Transaminase Enzymes

The (R)-enantiomer can serve as a substrate or product in transaminase-catalyzed reactions, where enzyme stereoselectivity is exploited for the synthesis of other chiral amines [1]. While direct literature for this specific compound is limited, structurally related 1-arylpropan-1-amines have been demonstrated as substrates for (R)-selective transaminases achieving >99% enantiomeric excess .

Reference Standard for Chiral Analytical Method Development

The availability of both (R)- and (S)-enantiomers as discrete hydrochloride salts with separate CAS numbers (1423015-67-1 and 873893-97-1) enables their use as authentic reference standards for developing chiral HPLC or SFC methods to determine enantiomeric purity in synthetic batches or biological samples [1][2].

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